3-(2-Acetylphenyl)propanenitrile
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Overview
Description
3-(2-Acetylphenyl)propanenitrile is an organic compound with the molecular formula C11H11NO. It is a nitrile derivative that features a phenyl ring substituted with an acetyl group and a propanenitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Acetylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile .
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Acetylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Acetylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but a less complex structure.
Phenylacetone: An organic compound with a phenyl group and an acetone moiety, similar in structure but differing in functional groups.
Uniqueness
3-(2-Acetylphenyl)propanenitrile is unique due to its combination of an acetyl group and a nitrile group attached to a phenyl ring
Properties
CAS No. |
820963-25-5 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(2-acetylphenyl)propanenitrile |
InChI |
InChI=1S/C11H11NO/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
PORVOCWKNHJCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC#N |
Origin of Product |
United States |
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